molecular formula C12H8N2O2 B8659093 7-nitro-9H-indeno[2,1-b]pyridine CAS No. 77446-51-6

7-nitro-9H-indeno[2,1-b]pyridine

Cat. No.: B8659093
CAS No.: 77446-51-6
M. Wt: 212.20 g/mol
InChI Key: BYMLCFMGXFVMTK-UHFFFAOYSA-N
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Description

7-Nitro-9H-indeno[2,1-b]pyridine is a chemical compound of interest in several research fields. The structure is based on the 9H-indeno[2,1-b]pyridin-9-one core (CID 42613), which consists of a fused indene and pyridine ring system . This scaffold is functionally similar to privileged structures in medicinal chemistry, such as indane-1,3-dione, which is widely used in the design of biologically active molecules and organic electronic materials . The nitro substituent at the 7-position is a strong electron-withdrawing group, which can significantly alter the electronic properties of the molecule, making it a candidate for the development of non-linear optical (NLO) materials, dyes, and electron-accepting components in molecular electronics . Furthermore, pyridine-based ring systems are one of the most extensively used heterocycles in drug design, with numerous FDA-approved pharmaceuticals targeting a wide range of diseases . The presence of both the indeno-pyridine scaffold and a nitro group makes this compound a versatile intermediate for further chemical modifications, including Knoevenagel condensations, to create more complex molecular architectures for specialized applications . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

77446-51-6

Molecular Formula

C12H8N2O2

Molecular Weight

212.20 g/mol

IUPAC Name

7-nitro-9H-indeno[2,1-b]pyridine

InChI

InChI=1S/C12H8N2O2/c15-14(16)9-3-4-10-8(6-9)7-12-11(10)2-1-5-13-12/h1-6H,7H2

InChI Key

BYMLCFMGXFVMTK-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)[N+](=O)[O-])C3=C1N=CC=C3

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial and Anticancer Properties

Research indicates that 7-nitro-9H-indeno[2,1-b]pyridine exhibits promising antimicrobial and anticancer properties. Preliminary studies suggest that the compound may interact with various biological macromolecules, potentially leading to the formation of reactive intermediates that could modulate cellular signaling pathways related to oxidative stress and enzyme inhibition. For instance, studies have shown that derivatives of this compound can inhibit specific enzymes involved in inflammatory responses, making them candidates for anti-inflammatory drug development .

Case Study: Anti-Inflammatory Activity

A recent study focused on the anti-inflammatory potential of pyridine derivatives, including this compound. In vitro assays demonstrated dose-dependent cytotoxicity, with some derivatives exhibiting half-maximal inhibitory concentration (IC50) values ranging from 10.25 to 23.15 µM. The in vivo evaluation using an inflammatory model showed significant reduction in inflammation markers .

Material Science Applications

Organic Electronics

The unique electronic properties of this compound make it a candidate for use in organic electronic devices. Its ability to act as a semiconductor can be exploited in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research into its charge transport properties indicates potential for improved efficiency in these devices .

Agricultural Applications

Herbicides and Plant Growth Regulators

The structural analogs of this compound have been explored for their herbicidal properties. Studies show that compounds with similar frameworks can effectively control undesirable plant growth by acting as plant growth regulators . This application is particularly relevant in developing environmentally friendly agricultural practices.

Q & A

Q. What are the optimal synthetic conditions for preparing 7-nitro-9H-indeno[2,1-b]pyridine derivatives?

  • Methodological Answer : A three-component reaction involving 1,3-indanedione, aromatic aldehydes, and aminochromenones under K₂CO₃-promoted conditions yields nitro-substituted indenopyridines. Key parameters include:
  • Catalyst loading : 10-15 mol% K₂CO₃ in ethanol at 80°C for 6–8 hours .
  • Solvent-free optimization : Fe₃O₄@urea/HITh-SO₃H magnetic nanocatalysts (0.5–2.0 mol%) achieve 85–92% yields under solvent-free conditions at 100°C .
    Factorial design (e.g., varying temperature, catalyst loading, and stoichiometry) is recommended to identify yield-maximizing conditions .

Q. How can the purity and structural integrity of this compound be validated experimentally?

  • Methodological Answer : Use a multi-analytical approach:
  • Melting point : >300°C (indicative of high crystallinity) .
  • Spectroscopy :
  • IR : Confirm nitro groups via asymmetric/symmetric NO₂ stretches (~1520 cm⁻¹ and ~1340 cm⁻¹) .
  • ¹H/¹³C-NMR : Assign aromatic protons (δ 6.8–8.2 ppm) and sp³ carbons (δ 40–60 ppm) .
  • X-ray crystallography : Resolve bond angles (e.g., C–N–C = 117.5°) and planarity of the indenopyridine core .

Advanced Research Questions

Q. How can contradictions in spectral data for nitro-substituted indenopyridines be resolved?

  • Methodological Answer : Discrepancies in NMR or IR data often arise from tautomerism or solvent effects. Strategies include:
  • Variable-temperature NMR : Identify dynamic equilibria (e.g., keto-enol tautomers) by tracking signal splitting at 25–80°C .
  • Computational validation : Compare experimental IR peaks with DFT-calculated vibrational modes (e.g., B3LYP/6-31G* basis set) .
  • Theoretical alignment : Link observations to resonance stabilization or steric hindrance in the indenopyridine framework .

Q. What computational methods predict the reactivity of this compound in electrophilic substitution reactions?

  • Methodological Answer :
  • Frontier Molecular Orbital (FMO) analysis : Calculate HOMO/LUMO energies (e.g., Gaussian 16) to identify reactive sites. Nitro groups typically deactivate the ring, directing electrophiles to meta positions .
  • Molecular dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., ethanol vs. DMF) using COMSOL Multiphysics .
  • Validation : Cross-check predictions with experimental nitration/alkylation outcomes .

Q. What mechanistic pathways govern multicomponent reactions involving this compound?

  • Methodological Answer : Proposed mechanisms include:
  • Knoevenagel condensation : Aldehyde and 1,3-indanedione form a bis-enol intermediate, followed by cyclization with aminochromenones .
  • Acid catalysis : Fe₃O₄@urea/HITh-SO₃H promotes protonation of carbonyl groups, accelerating nucleophilic attack .
    Experimental validation :
  • Isotopic labeling : Track ¹⁵N-labeled amines via HRMS to confirm bond formation .
  • Kinetic studies : Monitor intermediate formation using in-situ FTIR .

Data Contradiction Analysis

Q. How to address conflicting reports on the regioselectivity of nitro group substitution in indenopyridines?

  • Methodological Answer : Divergent results may stem from varying electronic environments or catalysts. Approaches:
  • Electron-density mapping : Use X-ray crystallography to compare charge distribution in derivatives .
  • Substituent effect studies : Introduce electron-donating/withdrawing groups (e.g., –OCH₃, –CF₃) and analyze substitution patterns via HPLC .
  • Meta-analysis : Cross-reference results with density functional theory (DFT) studies on aromatic substitution .

Methodological Frameworks

Q. How to align research on this compound with theoretical frameworks?

  • Methodological Answer :
  • Conceptual linkage : Frame synthesis/analysis within Hückel’s rule for aromaticity or frontier orbital theory .
  • Experimental design : Use a positivist paradigm to test hypotheses about reaction mechanisms, ensuring reproducibility .
  • Data interpretation : Apply constructivist approaches to reconcile spectral anomalies with molecular dynamics .

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